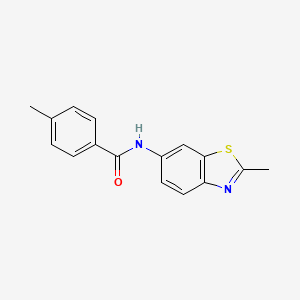

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-Methylbenzamide has a molecular formula of CHNO, an average mass of 135.163 Da, and a monoisotopic mass of 135.068420 Da .Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, similar to the compound , have been synthesized and investigated for their gelation behavior. These compounds showed potential in forming gels with good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. Their gelation behavior is attributed to multiple non-covalent interactions, including π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).

Antitumor Agents : Some benzothiazole derivatives, related to 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have shown selective cytotoxicity against tumorigenic cell lines. These compounds are being explored as potent antitumor agents due to their efficacy in inhibiting tumor growth (Yoshida et al., 2005).

Synthesis of Complex Compounds : The synthesis of various benzothiazole derivatives involves multicomponent reactions, showcasing the compound's versatility in creating a range of chemical structures. These structures have potential applications in pharmaceuticals and organic materials (Hossaini et al., 2017).

Anticancer Activity : Benzothiazole derivatives have been explored for their in-vitro anticancer activity. Some of these compounds exhibited remarkable activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in protecting against corrosion showcases their potential in industrial applications (Hu et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a tyrosine kinase receptor that plays a crucial role in the tumor microenvironment .

Mode of Action

This compound acts by targeting and inhibiting the specific tyrosine kinase CSF1R . This compound can block the over-activated CSF1R signaling pathway, thereby interfering with the interaction between tumor cells and their surrounding immune cells .

Biochemical Pathways

The inhibition of CSF-1R leads to a disruption in the survival, proliferation, and polarization of both macrophages and glioma cells, which are known to promote tumorigenesis . This disruption can inhibit tumor cell proliferation, metastasis, and invasion, while enhancing anti-tumor immune responses .

Pharmacokinetics

It is known that the compound has oral bioavailability

Result of Action

In glioma-bearing mice, this compound blocks tumor progression and significantly improves survival via CSF-1R inhibition . It also inhibits orthotopic tumor growth of patient-derived proneural tumor spheres and cell lines in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at -20℃ . Additionally, the compound’s solubility in certain organic solvents can influence its bioavailability .

Eigenschaften

IUPAC Name |

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFMIHLRXAEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2747085.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)